![molecular formula C19H24N2O2 B2403902 N-(3-(4-(dimethylamino)phenyl)propyl)-2-methoxybenzamide CAS No. 953197-07-4](/img/structure/B2403902.png)
N-(3-(4-(dimethylamino)phenyl)propyl)-2-methoxybenzamide
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Overview
Description
This compound is a complex organic molecule that likely contains a benzamide group (a carboxamide derived from a benzoic acid) and a dimethylamino group (a secondary amine with two methyl groups). It may have applications in various fields such as medicinal chemistry, materials science, or synthetic chemistry .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or radical polymerizations . For example, a new coumarin derivative was synthesized by the condensation of 3-acetyl-4-hydroxycoumarin with 4-N,N-dimethylaminobenzaldehyde in the presence of piperidine in ethanol .Scientific Research Applications
Organic Chemistry and Synthesis
- Directed Metalations in Arylselenobenzamide Derivatives : A study on derivatives similar to N-(3-(4-(dimethylamino)phenyl)propyl)-2-methoxybenzamide showed that directed metalations of arylseleno benzamide derivatives could lead to the synthesis of selenoxanthones. This process highlights the compound's role in synthesizing complex organic molecules with potential biological activities (Brennan, Donnelly, & Detty, 2003).
Pharmacological Applications
- Gastrointestinal Prokinetic Activity : A structural modification study produced benzamide derivatives, indicating potential gastrointestinal prokinetic and antiemetic activities. Such studies reveal the compound's relevance in developing new therapeutic agents (Sakaguchi et al., 1992).
Materials Science
- Photoinduced Charge Transfer : Research into N-aryl-substituted aminostilbenes, related in structure to the compound , explored the substituent-dependent photoinduced intramolecular charge transfer. This work is crucial for developing materials with specific optical properties (Yang et al., 2004).
Cancer Research
- Histone Deacetylase Inhibition : N-acylhydrazone derivatives, designed from the structure of trichostatin A, showed potent inhibition of histone deacetylase 6/8, suggesting the compound's potential in cancer therapy (Rodrigues et al., 2016).
Antimicrobial Studies
- Inhibition of Cell Division in Bacillus subtilis : A benzamide derivative was found to inhibit cell division in Bacillus subtilis by targeting the cell division system involving FtsZ function. This points to potential antimicrobial applications (Ohashi et al., 1999).
Mechanism of Action
Target of Action
The primary targets of N-(3-(4-(dimethylamino)phenyl)propyl)-2-methoxybenzamide are currently under investigation
Mode of Action
It is hypothesized that the compound interacts with its targets, leading to changes in cellular processes . .
Biochemical Pathways
The compound is likely to influence multiple pathways due to its potential interactions with various targets
Result of Action
It is hypothesized that the compound may induce changes in cellular processes, potentially leading to therapeutic effects . .
Action Environment
The action of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules . These factors can affect the compound’s stability, efficacy, and overall action in the body.
properties
IUPAC Name |
N-[3-[4-(dimethylamino)phenyl]propyl]-2-methoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-21(2)16-12-10-15(11-13-16)7-6-14-20-19(22)17-8-4-5-9-18(17)23-3/h4-5,8-13H,6-7,14H2,1-3H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWUIJORWZPZOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCNC(=O)C2=CC=CC=C2OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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